molecular formula C15H17NO2S B1326593 Propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate CAS No. 905011-61-2

Propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate

Cat. No.: B1326593
CAS No.: 905011-61-2
M. Wt: 275.4 g/mol
InChI Key: VXUOQKYZCSCSBP-UHFFFAOYSA-N
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Biological Activity

Propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of phenylthiophenes , characterized by a thiophene ring system substituted with amino and carboxylate functional groups. The presence of a propyl group enhances its lipophilicity, which may improve cellular permeability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly atypical protein kinase C (aPKC) isoforms. These kinases are implicated in various cellular processes, including inflammation and vascular permeability.

  • Inhibition of aPKC : Studies indicate that this compound exhibits potent inhibitory activity against aPKC isoforms, which are involved in signaling pathways related to inflammation and vascular permeability. The inhibition is believed to be mediated by the electron-donating properties of substituents on the phenyl ring, which enhance binding affinity to the kinase .
  • Cellular Assays : In vitro assays have demonstrated that the compound can prevent vascular endothelial growth factor (VEGF) and tumor necrosis factor (TNF)-induced permeability in retinal endothelial cells, suggesting its potential application in treating conditions like macular edema .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies highlight several key findings:

  • Electron Donors : The presence of electron-donating groups on the phenyl moiety significantly enhances inhibitory activity against aPKC. For instance, modifications that introduce additional electron-donating substituents have been shown to increase potency .
  • Ester Variations : Different ester analogues were synthesized to explore their effects on biological activity. Compounds with propyl or ethyl esters displayed robust inhibition compared to those with less favorable substituents .

Table 1: Summary of SAR Findings

Compound VariantEC50 (nM)Comments
Propyl ester1High potency against aPKC
Ethyl ester5Good inhibitory activity
Benzyl ester10Moderate inhibition
Electron-withdrawing group>100Significantly reduced activity

Case Studies

Case Study 1: Macular Edema Treatment
A study evaluated the effectiveness of this compound in preventing retinal endothelial permeability induced by inflammatory cytokines. The compound exhibited an EC50 value as low as 1 nM, indicating high efficacy without cytotoxic effects on retinal cells .

Case Study 2: In Vivo Models
In rodent models of diabetic retinopathy, administration of this compound resulted in decreased retinal vascular leakage and improved visual function metrics. This suggests therapeutic potential for treating diabetic complications related to increased vascular permeability .

Properties

IUPAC Name

propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-3-9-18-15(17)13-12(10(2)19-14(13)16)11-7-5-4-6-8-11/h4-8H,3,9,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXUOQKYZCSCSBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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